molecular formula C10H10ClFO2 B2467266 2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid CAS No. 1260741-63-6

2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid

Cat. No. B2467266
CAS RN: 1260741-63-6
M. Wt: 216.64
InChI Key: VRAOGMIEDMZNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C6H5BClFO2 . It’s commonly used in research and development .


Synthesis Analysis

This compound is often used as a reactant in Suzuki cross-coupling reactions . It’s also involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (C6H5) with a boronic acid group (B(OH)2), a chlorine atom (Cl), and a fluorine atom (F) attached .


Chemical Reactions Analysis

As mentioned earlier, this compound is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize organic compounds by coupling a boronic acid with a halide .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 122-127 °C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 310.8±52.0 °C at 760 mmHg .

Scientific Research Applications

  • Chiral Supercritical Fluid Chromatography (SFC) Separations : This compound has been used in research involving chiral SFC separations. For example, Wu et al. (2016) demonstrated the resolution of a series of racemic 2,2-dimethyl-3-aryl-propanoic acids, including similar compounds, using additive-free protic methanol as a co-solvent in CO2, which had implications for large-scale SFC separations and solvent consumption (Wu et al., 2016).

  • Synthesis of Sterically Hindered Alcohols : The compound has been utilized in the synthesis of sterically hindered alcohols. Szpilman and Carreira (2009) used a related ester, 2-chloro-2-methylpropanoic ester, as a steering group in the Schmidt glycosidation reaction, leading to efficient glycosidation under mild, acidic conditions (Szpilman & Carreira, 2009).

  • Anti-Cancer Activity : Research by Liu Ying-xiang (2007) focused on the synthesis of a similar compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, and its potential anti-cancer activity in vitro (Liu Ying-xiang, 2007).

  • Synthesis of Oxadiazole Derivatives : Bhat et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluorophenyl moiety, derived from 3-chloro-2-fluoro benzoic acid, which showed potential in vivo anti-convulsant and anti-inflammatory activities (Bhat et al., 2016).

  • Intermediate in Anticancer Drug Synthesis : Zhang et al. (2019) reported on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs, using a compound similar to 2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid (Zhang et al., 2019).

  • Suzuki Cross-Coupling Reactions : Ikram et al. (2015) utilized a similar compound, 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene, in Suzuki cross-coupling reactions to synthesize new thiophene derivatives with potential medicinal applications, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Safety and Hazards

The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAOGMIEDMZNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-fluorophenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.